molecular formula C21H20N4OS B2627212 (Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1334377-15-9

(Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2627212
CAS RN: 1334377-15-9
M. Wt: 376.48
InChI Key: ZXEGNKZVAGLPQI-HJWRWDBZSA-N
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Description

“(Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C21H20N4OS. It appears to contain a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecule contains several functional groups, including a pyrimidine ring, a piperazine ring, and a thiophene ring. These groups could potentially influence the compound’s reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing pyrimidine and piperazine rings could potentially influence its solubility in water .

Scientific Research Applications

Anti-Proliferative Activities

  • Compounds with structures similar to (Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have demonstrated promising anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. Molecular docking studies indicated good binding affinity with Bcl-2 protein, suggesting potential in cancer treatment (Parveen et al., 2017).

Structural Analysis and Synthesis Techniques

  • Research focusing on the synthesis of closely related novel chalcones has provided insights into the crystal structures of these compounds, revealing important features like chair conformations of piperidine rings and planarity of thiophene rings (Parvez et al., 2014).

Potential in Neuroprotective Applications

  • Studies on cinnamide derivatives similar to the compound have shown effective activities against neurotoxicity, with potential implications for treating cerebral infarction and other neurological conditions (Zhong et al., 2018).

Synthesis and Anti-Cancer Evaluation

  • Research on the synthesis and evaluation of thiophene derivatives has indicated potential anti-cancer activities, particularly against bone cancer cell lines. Molecular docking investigations have also been conducted to understand the interaction of these compounds with biological targets (Lv et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs work by interacting with specific proteins in the body. Without more information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed information on the safety and hazards associated with this compound .

Future Directions

Future research could involve studying the synthesis, reactivity, and potential applications of this compound. This could include investigating its potential use as a pharmaceutical drug or its physical and chemical properties .

properties

IUPAC Name

(Z)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c26-21(9-8-18-7-4-14-27-18)25-12-10-24(11-13-25)20-15-19(22-16-23-20)17-5-2-1-3-6-17/h1-9,14-16H,10-13H2/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEGNKZVAGLPQI-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)/C=C\C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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